molecular formula C78H142N22O20 B612456 H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH CAS No. 201422-04-0

H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH

Cat. No.: B612456
CAS No.: 201422-04-0
M. Wt: 1708.12
InChI Key: QKOOKZWMKXOQRL-YJDHHEDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Autocamtide-2-related inhibitory peptide, myristoylated, is a highly specific and potent inhibitor of calmodulin-dependent protein kinase II (CaMKII). This compound is derived from autocamtide-2, a substrate for CaMKII, with the threonine at the 9-position substituted with alanine. The myristoylation at the N-terminal enhances its cell permeability, making it a valuable tool in biochemical research .

Mechanism of Action

Target of Action

AIP Myristoylated, also known as Myr-AIP, is a highly potent and specific substrate competitive inhibitor of Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a protein involved in various biological functions, including signal transduction, cellular localization, and oncogenesis .

Mode of Action

AIP Myristoylated is derived from Autocamtide-2, a substrate for CaMKII, with the Thr-9 phosphorylation site substituted with Ala . It interacts with CaMKII, inhibiting its activity and causing changes in synaptic transmission . The inhibition of CaMKII by AIP Myristoylated can erase Long-Term Potentiation (LTP), a process crucial for learning and memory .

Biochemical Pathways

The primary biochemical pathway affected by AIP Myristoylated is the CaMKII pathway. CaMKII is involved in long-term potentiation, a process that strengthens the connections between neurons and is a cellular model for learning and memory . By inhibiting CaMKII, AIP Myristoylated impacts this pathway and its downstream effects.

Pharmacokinetics

It is known to be an enhanced cell-permeable derivative of autocamtide-2-related inhibitory peptide , suggesting it can readily cross cell membranes to exert its effects.

Result of Action

The inhibition of CaMKII by AIP Myristoylated has significant effects at the molecular and cellular levels. It contributes to synaptic transmission and is required for the maintenance of LTP . Inhibition of CaMKII can erase LTP and enhance subsequent LTP . These findings strongly support the role of CaMKII as a molecular storage device .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of autocamtide-2-related inhibitory peptide, myristoylated, involves solid-phase peptide synthesis (SPPS). The sequence is Myr-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu. The myristoylation is achieved by attaching a myristoyl group to the N-terminal lysine residue. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale HPLC systems to ensure high purity and yield. The final product is lyophilized and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Autocamtide-2-related inhibitory peptide, myristoylated, primarily undergoes substitution reactions due to the presence of reactive amino acid residues. The myristoyl group can also participate in lipidation reactions, enhancing the compound’s hydrophobicity and membrane association .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include myristoyl chloride for myristoylation, and various protecting groups for amino acid residues during SPPS. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major product formed is the myristoylated peptide itself, with a molecular weight of 1708.2 Da. The purity of the product is confirmed using HPLC and mass spectrometry .

Scientific Research Applications

Autocamtide-2-related inhibitory peptide, myristoylated, is widely used in scientific research due to its ability to inhibit CaMKII. It has applications in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The myristoylation of autocamtide-2-related inhibitory peptide enhances its cell permeability, making it more effective in inhibiting CaMKII in cellular and in vivo studies. This unique feature distinguishes it from other similar compounds .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H142N22O20/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)86-38-25-23-28-50(80)67(110)92-51(29-22-24-37-79)68(111)89-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-88-78(84)85)70(113)93-52(30-26-39-87-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)69(112)90-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)91-48(9)65(108)99-58(76(119)120)42-45(4)5/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,86,102)(H,89,111)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,87)(H4,84,85,88)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOOKZWMKXOQRL-YJDHHEDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H142N22O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1708.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of calmodulin kinase II (CaMKII) in the activity of L-type Ca2+ channels?

A1: The research presented in the paper "Calmodulin kinase II activation is required for the maintenance of basal activity of L-type Ca2+ channels in guinea-pig ventricular myocytes" [] demonstrates that CaMKII plays a crucial role in maintaining the basal activity of L-type Ca2+ channels. [] This conclusion is supported by experiments using the CaMKII inhibitor, AIP Myristoylated. When applied to guinea pig ventricular myocytes, AIP Myristoylated significantly inhibited Ca2+ channel activity in both cell-attached and inside-out patch-clamp configurations. [] This suggests that ongoing CaMKII activity is necessary for these channels to function correctly.

Q2: How does AIP Myristoylated help researchers understand the mechanisms of L-type Ca2+ channel regulation?

A2: AIP Myristoylated is a valuable tool for researchers studying L-type Ca2+ channels because it specifically inhibits CaMKII. [] By observing the effects of AIP Myristoylated on channel activity under different experimental conditions, researchers can gain insights into how CaMKII regulates these channels. For example, the study demonstrated that AIP Myristoylated could block the recovery of Ca2+ channel activity typically seen after rundown in the presence of calmodulin and ATP. [] This finding provides further evidence that CaMKII activity is essential for maintaining normal L-type Ca2+ channel function.

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